molecular formula C24H29N4O10P B12750407 N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)alanylproline CAS No. 97280-42-7

N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)alanylproline

Cat. No.: B12750407
CAS No.: 97280-42-7
M. Wt: 564.5 g/mol
InChI Key: WMCCLUITHNZQFR-IERDGZPVSA-N
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Description

N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)alanylproline is a synthetic compound that combines the properties of alanylproline and bis(4-nitrophenoxy)phosphoryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)alanylproline typically involves the following steps:

    Formation of Alanylproline: This step involves the coupling of alanine and proline through peptide bond formation. The reaction can be catalyzed by coupling agents such as carbodiimides (e.g., DCC) in the presence of a base like triethylamine.

    Introduction of Bis(4-nitrophenoxy)phosphoryl Group: The bis(4-nitrophenoxy)phosphoryl group is introduced through a phosphorylation reaction. This can be achieved by reacting alanylproline with bis(4-nitrophenoxy)phosphoryl chloride in an appropriate solvent like dichloromethane, under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers and continuous flow reactors to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)alanylproline can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy groups can be oxidized under strong oxidative conditions, leading to the formation of nitro derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The phosphoryl group can participate in nucleophilic substitution reactions, where the nitrophenoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Compounds with substituted nitrophenoxy groups.

Scientific Research Applications

N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)alanylproline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its potential role in modulating protein-protein interactions and enzyme activity.

    Medicine: Investigated for its potential therapeutic applications, including as a prodrug or a targeting moiety for drug delivery systems.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)alanylproline involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(4-nitrophenoxy)phosphoryl group can act as a phosphate mimic, modulating the activity of enzymes that recognize phosphorylated substrates. Additionally, the compound’s structure allows it to interact with protein binding sites, potentially altering protein function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)glycylproline
  • N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)valylproline
  • N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)leucylproline

Uniqueness

N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)alanylproline is unique due to its specific combination of alanylproline and bis(4-nitrophenoxy)phosphoryl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

97280-42-7

Molecular Formula

C24H29N4O10P

Molecular Weight

564.5 g/mol

IUPAC Name

tert-butyl (2S)-1-[(2R)-2-[bis(4-nitrophenoxy)phosphorylamino]propanoyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C24H29N4O10P/c1-16(22(29)26-15-5-6-21(26)23(30)36-24(2,3)4)25-39(35,37-19-11-7-17(8-12-19)27(31)32)38-20-13-9-18(10-14-20)28(33)34/h7-14,16,21H,5-6,15H2,1-4H3,(H,25,35)/t16-,21+/m1/s1

InChI Key

WMCCLUITHNZQFR-IERDGZPVSA-N

Isomeric SMILES

C[C@H](C(=O)N1CCC[C@H]1C(=O)OC(C)(C)C)NP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)OC(C)(C)C)NP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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